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Palmitostearin

Cocoa Butter Equivalents (CBE) Confectionery Fats Triglyceride Compatibility

Palmitostearin, also known as glycerol monopalmitate monostearate, is a monoester of glycerol with one palmitic acid (C16:0) and one stearic acid (C18:0). It is a long-chain saturated acylglycerol with a molecular formula of C37H72O5 and a molecular weight of approximately 596.96 g/mol.

Molecular Formula C37H72O5
Molecular Weight 597.0 g/mol
CAS No. 29593-61-1
Cat. No. B7823846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitostearin
CAS29593-61-1
Molecular FormulaC37H72O5
Molecular Weight597.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
InChIKeyVYQDALBEQRZDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Palmitostearin (CAS 29593-61-1) in Industrial Formulation and Research


Palmitostearin, also known as glycerol monopalmitate monostearate, is a monoester of glycerol with one palmitic acid (C16:0) and one stearic acid (C18:0) [1]. It is a long-chain saturated acylglycerol with a molecular formula of C37H72O5 and a molecular weight of approximately 596.96 g/mol . This compound is a key structural analog to the naturally occurring mixed-acid triglycerides found in cocoa butter and other high-value confectionery fats [2]. Its core value in procurement and research lies in its specific fatty acid distribution and resulting physical properties, which differ from both symmetrical triglycerides and other mixed-acid glycerides.

Why Palmitostearin (CAS 29593-61-1) Cannot Be Simply Substituted with Other Saturated Glycerides


In-class substitution of palmitostearin with other mono- and di-saturated glycerides, such as tripalmitin, tristearin, or even other mixed-acid triglycerides like oleodistearin, is not a straightforward or functionally equivalent practice. The precise combination of a C16:0 (palmitic) and a C18:0 (stearic) fatty acid on the glycerol backbone creates a unique crystallization and polymorphic behavior that is not replicated by compounds with only C16 or C18 chains [1]. As demonstrated in direct comparisons, the thermodynamic compatibility of a fat blend with a base material like cocoa butter is highly specific to the triglyceride's fatty acid composition, with palmitostearin-containing fractions showing superior compatibility compared to oleodistearin or oleodipalmitin analogs [2]. This specificity is critical for applications requiring precise melting profiles and textural properties, making generic substitution a high-risk decision for product performance.

Palmitostearin (CAS 29593-61-1): Head-to-Head Performance Data Against Key Analogs


Compatibility with Cocoa Butter: Palmitostearin vs. Oleodistearin and Oleodipalmitin

A foundational study directly compared three synthesized cocoa butter-like fractions based on their softening point curves when mixed with natural cocoa butter. The fraction consisting essentially of oleopalmitostearins demonstrated the highest compatibility with cocoa butter. The oleodistearin product was the next most compatible, while the oleodipalmitin product was the least compatible [1]. This ranking provides a clear, performance-based criterion for selecting the most suitable analog for cocoa butter extension or replacement.

Cocoa Butter Equivalents (CBE) Confectionery Fats Triglyceride Compatibility

Comparative Melting Points of Palmitostearin and Structural Analogs

The melting point of palmitostearin (1-palmitoyl-3-stearoyl glycerol) is reported at 34°C [1]. This value is distinct from its closest analogs. The symmetrical triglyceride 2-oleodipalmitin (POP) has a reported melting point of 37.2°C [2]. Another close analog, 2-oleodistearin (SOS), exhibits a complex polymorphic behavior with four reported melting points at 22.8, 30.0, 37.7, and 42.8°C [3]. These quantifiable differences in thermal behavior are the foundation for selecting palmitostearin for applications requiring a specific and narrow solid-to-liquid transition range.

Polymorphism Thermal Analysis Lipid Crystallization

Polymorphic Transformation: Palmitostearin-Containing Fractions vs. Oleodipalmitin

A study on the granular crystal growth in palm oil examined the polymorphic behavior of 2-oleopalmitostearin (POS) fractions and 2-oleodipalmitin (POP) fractions. Both fractions were found to transform from an unstable α form to a stable β form at temperatures of 30°C or higher. This transition is a key driver of granular crystal formation and a leading cause of undesirable 'fat bloom' in chocolate and other fat-based products [1]. Understanding this shared kinetic pathway allows for predictive control over product stability and shelf life.

Crystal Growth X-ray Diffraction Fat Bloom

Regulatory Precedent: Palmitostearin as a Defined Cocoa Butter Substitute

In the United States, the specific triglyceride 1-palmitoyl-2-oleoyl-3-stearin (a close structural and functional relative of palmitostearin, often found in the same fractions) is officially recognized under 21 CFR § 184.1259 as a 'cocoa butter substitute primarily from palm oil' [1]. This regulatory definition establishes a clear legal and commercial identity for this class of mixed-acid glycerides. In contrast, substitutes based solely on high-oleic oils (e.g., from safflower or sunflower) are defined under a separate category, 1-3-distearoyl-2-olein [2]. This differentiation is a key factor in procurement decisions for products intended for the U.S. market, providing a clear and unambiguous specification pathway.

Food Additive Regulatory Compliance GRAS

Fatty Acid Stability in Animal Nutrition: Palmitostearin vs. Vegetable Oil Supplementation

In animal nutrition studies, the addition of palmitostearin to the diet of finishing cattle was compared to supplementation with extruded linseed or a linseed-rapeseed blend. The key finding was that while linseed supplementation multiplied the omega-3 fatty acid content in meat by a factor of 5, and the linseed-rapeseed blend multiplied it by 2, the addition of palmitostearin resulted in stable omega-3 levels with no significant change [1]. This demonstrates that palmitostearin can be used as an energy supplement without altering the nutritional fatty acid profile of the meat, a distinct advantage over more reactive unsaturated fat sources [2].

Ruminant Nutrition Fatty Acid Biohydrogenation Meat Quality

High-Value Application Scenarios for Palmitostearin (CAS 29593-61-1) Based on Verified Differentiation


Precision Formulation of Cocoa Butter Equivalents (CBEs)

As established by the direct compatibility ranking, fractions rich in palmitostearin are the most compatible with natural cocoa butter among common alternatives [1]. Therefore, the primary high-value application is as a key component in the formulation of cocoa butter equivalents (CBEs). By blending palmitostearin with other purified triglycerides like 1,3-distearoyl-2-oleoyl glycerol (SOS), formulators can precisely engineer a fat blend that matches the complex melting profile and crystallization behavior of cocoa butter, ensuring optimal texture, snap, and bloom resistance in premium chocolate products.

Design of Stable Confectionery Fats and Coatings

The understanding that palmitostearin-containing fractions undergo a polymorphic transformation to a stable β-form at ≥30°C is critical for designing stable confectionery fats [2]. This knowledge allows manufacturers to implement specific tempering and cooling protocols to guide the crystallization process, preventing the formation of unstable polymorphs that lead to fat bloom. This is essential for producing chocolate bars, coatings for ice cream or baked goods, and compound coatings with an extended shelf life and a consistently appealing visual finish.

Development of U.S.-Market Compliant Confectionery Ingredients

For any food product destined for the U.S. market, the use of palmitostearin-derived fats offers a clear regulatory advantage. The compound's class is officially recognized and defined under 21 CFR § 184.1259 as a 'cocoa butter substitute primarily from palm oil' [3]. This pre-established regulatory standing significantly simplifies the ingredient approval process, reduces compliance risk, and accelerates product development compared to using novel or less-defined fat systems. This is a major driver for procurement in the U.S. food manufacturing sector.

Use as a Rumen-Inert Energy Supplement in Livestock Feed

Based on the evidence that palmitostearin does not alter the beneficial fatty acid profile of meat in the same way that unsaturated oils do, it serves as an ideal rumen-inert energy supplement for finishing cattle [4]. It allows producers to increase the caloric density of the diet to improve weight gain and finishing without compromising the sensory quality or nutritional labeling of the beef. This is particularly valuable for premium beef programs where consistent marbling and a predictable fatty acid profile are key to the brand's value proposition.

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